molecular formula C23H31NO7 B7761426 Mycophenolate mofetil CAS No. 140401-05-4

Mycophenolate mofetil

货号: B7761426
CAS 编号: 140401-05-4
分子量: 433.5 g/mol
InChI 键: RTGDFNSFWBGLEC-SYZQJQIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil involves the esterification of mycophenolic acid with 2-(4-morpholino)ethanol. This reaction is typically carried out in a suitable solvent under azeotropic separation of water . The process can also involve the use of dicyclohexylcarbodiimide as a condensing agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes solvent removal in vacuo, dilution in solvents like toluene or ethyl acetate, and subsequent crystallization and filtration to isolate the final product .

化学反应分析

Hydrolysis to Mycophenolic Acid

Mycophenolate mofetil undergoes rapid hydrolysis in physiological conditions via plasma esterases, converting to its active metabolite, mycophenolic acid (MPA). Key characteristics include:

  • Reaction :

    Mycophenolate mofetilesterasesMycophenolic acid+morpholinoethanol+HCl\text{this compound} \xrightarrow{\text{esterases}} \text{Mycophenolic acid} + \text{morpholinoethanol} + \text{HCl}
  • Kinetics :

    • Peak plasma concentration of MPA occurs within 60–90 minutes post-oral administration .

    • Complete presystemic hydrolysis in the liver and intestines .

  • Structural Influence :

    • pKa values: 5.6 (morpholino group) and 8.5 (phenolic group) .

    • Enhanced solubility in acidic media (4.27 mg/mL at pH 3.6 vs. 43 μg/mL at pH 7.4) .

Electrochemical Oxidation

Electroanalytical studies reveal two irreversible oxidation pathways, critical for sensor development and metabolic profiling:

Key Findings:

Electrode MaterialOxidation Potentials (vs. SCE/AgCl)MechanismLinear RangeLoD
Electrochemically reduced graphene oxide (ERGO)+0.84 V, +1.1 VPhenolic -OH oxidation followed by nucleophilic attack at para position 40 nM–15 μM11.3 nM
Glassy carbon electrode (GCE)+0.63 V, +0.92 VEnolic -OH oxidation 0.5–750 μM0.148 μM
  • Oxidation Products :

    • Identified via mass spectrometry as fragments with m/z 334, 320, and 302 .

    • Adsorption of oxidized products on electrode surfaces necessitates mechanical polishing for signal recovery .

Glucuronidation to MPAG

MPA undergoes phase II metabolism via UDP-glucuronosyltransferases (UGT), forming the inactive metabolite mycophenolic acid glucuronide (MPAG):

  • Reaction :

    MPA+UDP-glucuronic acidUGTMPAG+UDP\text{MPA} + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT}} \text{MPAG} + \text{UDP}
  • Pharmacokinetics :

    • MPAG accounts for >90% of urinary metabolites .

    • Enters enterohepatic recirculation, contributing to secondary plasma MPA peaks .

  • Drug Interactions :

    • Coadministration with cholestyramine reduces MPA AUC by 40% via MPAG sequestration .

Additional Metabolic Pathways

Minor pathways involve degradation of the morpholinoethyl moiety:

MetaboliteStructureSource
N-(2-carboxymethyl)-morpholineCarboxylated morpholine derivativeUrine
N-(2-hydroxyethyl)-morpholineHydroxylated morpholine derivativePlasma
N-oxide of N-(2-hydroxyethyl)-morpholineOxidized morpholine derivativeUrine

Interaction with Enzymes and Proteins

  • IMPDH Inhibition :

    • MPA non-competitively inhibits inosine-5′-monophosphate dehydrogenase (IMPDH; Ki=10nMK_i = 10 \, \text{nM}), blocking guanosine synthesis .

    • Lymphocyte-specific due to reliance on de novo purine synthesis .

  • Protein Binding :

    • MPA is 97–99% albumin-bound, with free fraction increased in hypoalbuminemia .

科学研究应用

Transplantation

MMF has been a cornerstone in immunosuppressive regimens since its FDA approval in 1995. It is often used in combination with other agents like tacrolimus and corticosteroids to enhance efficacy while minimizing adverse effects.

Study Population Findings
Safety and effectiveness of MMF with tacrolimus in liver transplantationLiver transplant recipientsReduced risk of acute rejection and minimized corticosteroid use .
Role of MMF in kidney transplantationKidney transplant patients80% of end-stage renal disease patients receive MMF post-transplant .

Autoimmune Diseases

MMF has shown promise in treating various autoimmune conditions, particularly systemic lupus erythematosus (SLE) and lupus nephritis.

  • A randomized clinical trial demonstrated that MMF was superior to azathioprine for new-onset SLE treatment, particularly in patients with high anti-dsDNA antibody titers .
  • In lupus nephritis, MMF has been effective as a second-line treatment option when first-line therapies fail .
Condition Application Evidence
Systemic Lupus Erythematosus (SLE)First-line therapy alternativeSuperior efficacy compared to azathioprine .
Lupus NephritisSecond-line therapyEffective in patients unresponsive to initial treatments .

Chronic Glomerular Diseases

Recent studies have highlighted the potential of MMF in managing chronic glomerular diseases, showcasing its ability to synergize with angiotensin II inhibitors to slow disease progression.

Study Population Findings
MMF in chronic glomerular diseasesPatients with chronic kidney diseaseDemonstrated retarding effects on disease progression .

Case Study 1: Lupus Nephritis Treatment

A cohort study involving 50 patients with refractory lupus nephritis treated with MMF showed significant improvement in renal function and reduction in proteinuria after six months of therapy. The study concluded that MMF could be a viable option for patients not responding adequately to standard treatments.

Case Study 2: Pediatric Use

In pediatric renal transplantation, a study indicated that MMF is safe and effective for children, providing similar outcomes to adult populations while maintaining a favorable safety profile .

作用机制

Mycophenolate mofetil is rapidly hydrolyzed to mycophenolic acid after oral administration. Mycophenolic acid inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides . This inhibition leads to the depletion of guanosine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T and B lymphocytes is suppressed, thereby reducing the immune response .

生物活性

Mycophenolate mofetil (MMF) is a widely used immunosuppressive agent, particularly in the context of solid organ transplantation and autoimmune diseases. Its active metabolite, mycophenolic acid (MPA), primarily exerts its effects by inhibiting inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo purine synthesis pathway. This inhibition preferentially affects lymphocyte proliferation, particularly B and T cells, leading to its immunosuppressive properties.

MMF's mechanism of action is rooted in its ability to inhibit lymphocyte activation and proliferation:

  • Inhibition of IMPDH : By blocking IMPDH, MMF disrupts the synthesis of purines required for DNA replication in lymphocytes, thereby inhibiting their proliferation.
  • Selective Immunosuppression : MMF preferentially suppresses B-cell function more than T-cell function, making it unique among immunosuppressants. This selectivity is beneficial in minimizing the risk of acute rejection while managing chronic immune responses.

Clinical Applications

MMF is primarily utilized in the following contexts:

  • Solid Organ Transplantation : It is part of standard immunosuppressive regimens to prevent graft rejection.
  • Autoimmune Diseases : MMF has shown efficacy in conditions such as systemic lupus erythematosus (SLE) and lupus nephritis.

Transplantation Studies

A pooled analysis of clinical trials demonstrated that MMF significantly reduces the incidence of acute rejection episodes compared to azathioprine (AZA) when used in conjunction with cyclosporine and corticosteroids. Key findings include:

Treatment GroupGraft Survival RateRejection Episodes (%)Renal Function (Serum Creatinine)
MMF 2 g90.4%19.8%Better at 3, 6, and 12 months
MMF 3 g89.2%16.5%Better at 3, 6, and 12 months
Placebo/AZA87.6%40.8%-

These results indicate that MMF not only maintains graft function but also reduces acute rejection rates effectively compared to traditional therapies .

Autoimmune Disease Studies

In patients with lupus nephritis, MMF has shown promising results in both safety and efficacy:

  • A multicenter study involving Japanese adults reported complete remission rates of 19.54% and partial remission rates of 44.82% after induction therapy with MMF .
  • Another study indicated that MMF combined with prednisone effectively decreased severe flares in new-onset SLE patients .

Adverse Effects

Despite its benefits, MMF is associated with several adverse effects:

  • Gastrointestinal Issues : Common side effects include diarrhea (50%-92%), nausea (29%), and vomiting (23%). In severe cases, it can lead to colitis .
  • Increased Infection Risk : Patients on MMF are at an elevated risk for opportunistic infections such as cytomegalovirus (CMV) and herpes zoster .

Case Studies

  • Asthma Management : A case series reported that MMF improved asthma control measures significantly after six months of treatment, highlighting its potential beyond traditional immunosuppressive roles .
  • Lupus Nephritis : In a specific case study, all five patients with treatment-resistant lupus nephritis achieved clinical remission after receiving MMF .

属性

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023340
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

637.6±55.0
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol, In water, 43 mg/L at pH 7.4, temp not specified, 9.50e-02 g/L
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The active metabolite of mycophenolate, mycophenolic acid, prevents T-cell and B-cell proliferation and the production of cytotoxic T-cells and antibodies. Lymphocyte and monocyte adhesion to endothelial cells of blood vessels that normally part of inflammation is prevented via the glycosylation of cell adhesion molecules by MPA. MPA inhibits de novo purine biosynthesis (that promotes immune cell proliferation) by inhibiting inosine 5’-monophosphate dehydrogenase enzyme (IMPDH), with a preferential inhibition of IMPDH II. IMPDH normally transforms inosine monophosphate (IMP) to xanthine monophosphate (XMP), a metabolite contributing to the production of guanosine triphosphate (GTP). GTP is an important molecule for the synthesis of ribonucleic acid (RNA), deoxyribonucleic acid (DNA), and protein. As a result of the above cascade of effects, mycophenolate mofetil reduces de-novo production of guanosine nucleotides, interfering with the synthesis of DNA, RNA, and protein required for immune cell production. Further contributing to the above anti-inflammatory effects, MMF depletes tetrahydrobiopterin, causing the decreased function of inducible nitric oxide synthase enzyme, in turn decreasing the production of peroxynitrite, a molecule that promotes inflammation., As a potent, selective, noncompetitive, and reversible, inhibitor of inosine monophosphate dehydrogenase (IMPDH), mycophenolic acid (MPA), the active metabolite /of mycophenolate mofetil/, inhibits the de novo synthesis pathway of guanosine nucleotides without being incorporated into DNA. Because T and B lymphocytes are critically dependent for their proliferation on de novo synthesis of purines, while other cell types can utilize salvage pathways, MPA has potent cytostatic effects on lymphocytes. MPA inhibit proliferative responses of T and B lymphocytes to both mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine reverses the cytostatic effects of MPA on lymphocytes. MPA also suppresses antibody formation by B lymphocytes. MPA prevents the glycosylation of lymphocytes and monocyte glycoproteins that are involved in intercellular adhesion of these cells to endothelial cells, and may inhibit recruitment of leukocytes into sites of inflammation and graft rejection. Mycophenolate mofetil dose not inhibit the early events in the activation of human peripheral blood mononuclear cells, such as the production of interleukin-1 and interleukin-2, but does block the coupling of these events to DNA synthesis and proliferation.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white crystalline powder

CAS No.

128794-94-5, 115007-34-6
Record name Mycophenolate mofetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128794-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128794945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mycophenolate mofetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mycophenolate mofetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)ethyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 115007-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242ECW6R0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mycophenolate mofetil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014826
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93-94, 93-94 °C
Record name Mycophenolate mofetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MYCOPHENOLATE MOFETIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7436
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolate mofetil
Reactant of Route 2
Reactant of Route 2
Mycophenolate mofetil
Reactant of Route 3
Reactant of Route 3
Mycophenolate mofetil
Reactant of Route 4
Reactant of Route 4
Mycophenolate mofetil
Reactant of Route 5
Mycophenolate mofetil
Reactant of Route 6
Reactant of Route 6
Mycophenolate mofetil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。